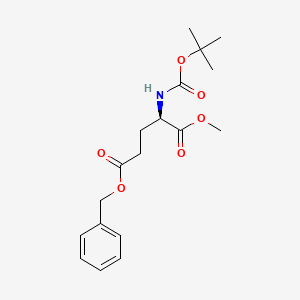

Boc-d-glu(obzl)-ome

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

5-O-benzyl 1-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 |

InChI Key |

KHCZTGSAKNZBOV-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Investigation of Side Reactions:a Common Side Reaction During Peptide Synthesis Involving Glutamic Acid is the Formation of a Pyroglutamate a Five Membered Lactam Ring at the N Terminus.acs.orgthis Occurs Through Intramolecular Cyclization, Especially Under Acidic Conditions Used for Boc Deprotection. Dft Studies Can Investigate the Mechanism of This Side Reaction.researchgate.netcalculations on Model Systems Have Shown That the Reaction Proceeds Via Nucleophilic Attack of the N Terminal Amine on the Side Chain Carbonyl Carbon.researchgate.netthe Calculated Activation Energy for This Process Can Help Predict the Likelihood of Pyroglutamate Formation Under Different Conditions and Guide the Development of Strategies to Minimize It, Such As Using Specific Protecting Groups or Optimized Deprotection Protocols.researchgate.netacs.org

| Reaction Step | Computational Method | Finding |

| Peptide Coupling Activation | DFT | Calculation of energy barrier for O-acylisourea formation. |

| Nucleophilic Attack | DFT | Determination of transition state energy for peptide bond formation. |

| Pyroglutamate (B8496135) Formation | DFT | Elucidation of the cyclization mechanism and its activation energy. researchgate.net |

| Side-chain Ester Hydrolysis | DFT | Modeling the transition state for hydrolysis to predict stability. benchchem.com |

This interactive table summarizes how quantum chemical calculations can be applied to study different aspects of reactions involving Boc-D-Glu(OBzl)-OH, providing insights that are crucial for optimizing synthetic outcomes.

Utilization in the Synthesis of Complex Biomolecules and Probes for Research

Incorporation into Enzyme Inhibitor Design and Synthesis

The structural motifs provided by D-glutamic acid derivatives are integral to the design of potent and selective enzyme inhibitors. The specific placement of the carboxylic acid side chain, enabled by the benzyl (B1604629) protecting group during synthesis, allows for critical interactions with enzyme active sites.

Boc-protected glutamic acid derivatives are utilized in the synthesis of inhibitors targeting caspases, a family of proteases central to the process of apoptosis. caymanchem.com For instance, research into broad-spectrum caspase inhibitors has employed dipeptide structures to achieve both in vitro and in vivo activity. nih.gov While specific examples detailing the direct use of Boc-d-glu(obzl)-ome are not prevalent, the synthesis of related peptide-based caspase inhibitors often involves similar protected amino acids. caymanchem.com For example, the related monopeptide inhibitor Boc-D(OMe)-fmk (t-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) highlights the utility of D-amino acid methyl esters in this field. nih.gov The rationale for using D-amino acids is to increase resistance to proteolytic degradation, a desirable property for therapeutic candidates. benchchem.com

The incorporation of protected D-glutamic acid is a key strategy in the development of various protease inhibitors, including those targeting the 20S proteasome and viral proteases. caymanchem.comnih.gov The L-isomer equivalent, Boc-L-Glu(OBzl)-OH, has been used to synthesize peptide aldehyde inhibitors of the 20S proteasome, such as Boc-L-Glu(OBzl)-L-Phe-L-Leucinal and Boc-L-Glu(OBzl)-L-Leu-L-Leucinal. nih.gov These compounds showed significant inhibitory activity, demonstrating the importance of the glutamic acid residue in the inhibitor's structure. nih.gov Similarly, Boc-Glu-OBzl has been employed as a building block for creating inhibitors of the human rhinovirus (HRV) 3C protease. caymanchem.com The use of the D-isomer, Boc-D-Glu(OBzl)-OH, is specifically noted in the synthesis of non-natural peptides designed as enzyme-resistant analogs. benchchem.com

Table 1: Examples of Protease Inhibitors Synthesized with Related Boc-Glu(OBzl) Building Blocks

| Inhibitor Compound Name | Target Enzyme | Source Building Block |

| Boc-L-Glu(OBzl)-L-Phe-L-Leucinal | 20S Proteasome | Boc-L-Glu(OBzl)-OH |

| Boc-L-Glu(OBzl)-L-Leu-L-Leucinal | 20S Proteasome | Boc-L-Glu(OBzl)-OH |

| Peptide-based inhibitors | Human Caspases | Boc-Glu-OBzl |

| Peptide-based inhibitors | Human Rhinovirus (HRV) 3C Protease | Boc-Glu-OBzl |

This table is based on findings from research on related L-isomer building blocks, illustrating the synthetic utility of the core structure. caymanchem.comnih.gov

Development of Fluorescent and Biochemical Probes for Enzymatic Studies

Protected amino acids are fundamental to creating probes for studying biological processes. smolecule.com Fluorescent enzyme substrates, which generate a fluorescent signal upon enzymatic action, are powerful tools for detecting enzyme activity in various settings. bocsci.com While direct examples of this compound in fluorescent probes are not detailed in the provided research, related glutamic acid derivatives are used for such purposes. For example, H-L-Glu(AMC)-OH is a glutamic acid derivative linked to a fluorescent aminomethylcoumarin (AMC) group. The synthesis of such probes often requires orthogonally protected amino acids to ensure the specific placement of the reporter group. iris-biotech.de The use of this compound or its derivatives would allow for the incorporation of a D-glutamic acid residue into a peptide-based probe, which could be used to study enzymes that interact with D-amino acid-containing substrates or to create probes with higher stability. benchchem.comsmolecule.com

Construction of Peptidomimetics and Non-Proteinogenic Peptide Analogues

Peptidomimetics—compounds that mimic the structure and function of natural peptides—are a major focus of modern drug discovery, offering improved stability, bioavailability, and potency. sigmaaldrich.com The use of unnatural amino acids, including D-isomers like D-glutamic acid, is a cornerstone of peptidomimetic design. sigmaaldrich.com Boc-D-Glu(OBzl)-OH and its methyl ester are ideal building blocks for this purpose. a2bchem.comlookchem.com Their incorporation into a peptide sequence results in a non-natural analogue that is resistant to degradation by proteases, which typically recognize only L-amino acids. benchchem.com This resistance can significantly prolong the biological activity of the synthetic peptide. The design of these molecules relies on a deep understanding of peptide conformation and topology, where the altered stereochemistry at the α-carbon introduces specific structural constraints. sigmaaldrich.com

Synthesis of Peptides for Structural and Functional Studies

Boc-D-Glu(OBzl)-OH is a standard building block for introducing D-glutamic acid residues into peptides using the Boc solid-phase peptide synthesis (SPPS) methodology. alfa-chemistry.com The synthesis involves the sequential addition of amino acids to a growing chain anchored to a solid support. The Boc group on the α-amine is removed at each step with a mild acid like trifluoroacetic acid (TFA), while the benzyl ester on the side chain remains intact. vulcanchem.com This orthogonal protection strategy allows for the precise construction of custom peptide sequences. smolecule.comvulcanchem.com The resulting peptides containing D-glutamic acid can be used for various structural and functional studies, such as investigating protein-protein interactions or probing the active sites of enzymes. benchchem.comvulcanchem.com For example, substituting a natural L-glutamic acid with its D-isomer can enhance the thermal stability of enzymes. vulcanchem.com

Contributions to the Synthesis of Peptides with Post-Translational Modifications

The chemical synthesis of peptides containing post-translational modifications (PTMs) is crucial for studying their roles in cell biology. nih.gov The Boc/Bzl protection strategy is compatible with the synthesis of many modified peptides. A notable application is in the synthesis of phosphopeptides. During a solution-phase synthesis of a phosphotyrosine-containing peptide, a Boc-Glu(OBzl) unit was successfully incorporated into the sequence Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)2]-Thr(Bzl)-Ala-OBzl. thieme-connect.de In this synthesis, the Boc and benzyl protecting groups on the glutamic acid residue were stable during the coupling steps and subsequent manipulations, demonstrating the utility of this building block in the complex assembly of post-translationally modified biomolecules. thieme-connect.de The milder deprotection conditions of modern synthesis methods, compared to older protocols, are generally more compatible with sensitive PTMs like phosphorylation. nih.gov

Advanced Analytical Characterization in Research Syntheses

Spectroscopic Methods for Structural Elucidation of Complex Intermediates and Final Products

Spectroscopic techniques are indispensable for the detailed structural analysis of Boc-d-glu(obzl)-ome. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary methods used to elucidate the molecular framework and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular insight into the chemical environment of each proton and carbon atom within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to its distinct structural motifs. For instance, the nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet around 1.43 ppm. The protons of the benzyl (B1604629) (Bzl) group are observed in the aromatic region, usually between 7.30 and 7.40 ppm. The methoxy (B1213986) group (OMe) protons present as a singlet at approximately 3.60 ppm. The protons of the glutamic acid backbone appear at distinct chemical shifts, allowing for the confirmation of the core amino acid structure. chemicalbook.comrsc.org

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. Key resonances include those for the carbonyl carbons of the Boc group, the ester, and the amide bond, as well as the distinct signals for the carbons of the Boc, benzyl, and methoxy groups. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the carbamate (B1207046), ester, and amide groups. Additionally, N-H stretching and bending vibrations confirm the presence of the protected amine. acs.org

| Technique | Key Observations for this compound | Reference |

|---|---|---|

| ¹H NMR | Singlet for Boc group (~1.43 ppm), signals for benzyl group (~7.3-7.4 ppm), singlet for methoxy group (~3.60 ppm), and characteristic multiplets for the glutamic acid backbone protons. | chemicalbook.comrsc.org |

| ¹³C NMR | Resonances for carbonyl carbons, and distinct signals for the carbons of the Boc, benzyl, and methoxy groups. | rsc.org |

| FTIR | Characteristic C=O stretching bands for carbamate, ester, and amide groups, as well as N-H stretching and bending vibrations. | acs.org |

Chromatographic Techniques for Purity Assessment and Isolation of Synthetic Products

Chromatographic methods are central to assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for these purposes. vwr.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the synthesized compound. A reversed-phase C18 column is often used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98.0% are commonly reported for commercially available this compound. vwr.comruifuchemical.com

Thin-Layer Chromatography (TLC) offers a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. sigmaaldrich.com A silica (B1680970) gel plate is used as the stationary phase, and a solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381) allows for the separation of the product from starting materials and byproducts based on their differential polarity. The spots are visualized, for example, by using a UV lamp or by staining with a suitable reagent.

| Technique | Typical Application and Conditions | Reference |

|---|---|---|

| HPLC | Purity assessment using a reversed-phase C18 column with an acetonitrile/water mobile phase. Purity is often found to be ≥98.0%. | vwr.comruifuchemical.com |

| TLC | Reaction monitoring and purity checks on silica gel plates with solvent systems like ethyl acetate/hexane. | sigmaaldrich.com |

Mass Spectrometry for Molecular Confirmation and Sequence Verification

Mass spectrometry (MS) is a critical analytical tool for confirming the molecular weight of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for this purpose, as it minimizes fragmentation and provides a clear molecular ion peak. researchgate.net

For this compound, the expected molecular ion peak would correspond to its molecular weight plus a proton [M+H]⁺ or another adduct such as [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. rsc.org

| Technique | Expected Result for this compound | Reference |

|---|---|---|

| ESI-MS | Observation of the molecular ion peak, such as [M+H]⁺ or [M+Na]⁺. | researchgate.net |

| HRMS | Precise mass measurement to confirm the elemental composition. | rsc.org |

Stereochemical Analysis Techniques in Synthetic Pathways

Ensuring the stereochemical integrity of this compound during its synthesis is paramount, as the biological activity of peptides is highly dependent on their stereochemistry. thieme-connect.de Racemization, the formation of an equimolar mixture of enantiomers, can occur during peptide synthesis, particularly during the activation and coupling steps. thieme-connect.de

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a key technique for assessing the enantiomeric purity of the product. By using a chiral stationary phase, it is possible to separate the D- and L-enantiomers and quantify the extent of any racemization that may have occurred. For many applications, a chiral purity of ≥99.5% is desirable. chemimpex.com

Polarimetry is another technique used to assess the stereochemistry of a chiral molecule. It measures the rotation of plane-polarized light as it passes through a solution of the compound. A specific rotation value, which is a characteristic property of a chiral molecule, can be determined and compared to literature values to confirm the stereochemical configuration. For N-Boc-D-glutamic acid 1-benzyl ester, a specific rotation of +28.0 to +31.0 degrees (c=0.7 in methanol) has been reported. vwr.com

| Technique | Application in the Analysis of this compound | Reference |

|---|---|---|

| Chiral HPLC | Separation and quantification of D- and L-enantiomers to determine enantiomeric purity. | chemimpex.com |

| Polarimetry | Measurement of specific rotation to confirm the overall stereochemical configuration. | vwr.com |

Computational and Theoretical Studies Involving Boc D Glu Obzl Ome and Its Derivatives

Conformational Analysis in Peptide Design and Folding

The three-dimensional structure of a peptide is fundamental to its biological activity. The incorporation of non-standard amino acids, such as D-isomers or those with bulky protecting groups like Boc-D-Glu(OBzl)-OMe, can significantly influence the peptide's conformational landscape.

Detailed Research Findings:

Conformational analysis, often performed using molecular mechanics (MM) and molecular dynamics (MD) simulations, helps predict the stable conformations of a peptide. The presence of a D-amino acid residue like D-glutamic acid can induce specific turns and helical structures that are not favored by its L-counterpart. For instance, studies on tetrapeptides containing Boc-D-Glu have shown that this residue can promote the formation of a stable 3/10-helix structure, initiated by a type II' β-turn. researchgate.net This is in stark contrast to the corresponding L-Glu containing peptide, which tends to adopt a more random coil conformation in solution. researchgate.net

The stability of such ordered structures is often attributed to specific intramolecular interactions. In peptides containing Boc-D-Glu, a salt bridge can form between the side-chain carboxyl group of glutamic acid and a basic residue elsewhere in the peptide, locking the conformation. researchgate.net The bulky tert-butoxycarbonyl (Boc) and benzyl (B1604629) (OBzl) protecting groups on this compound also play a significant role. They impose steric constraints on the peptide backbone, restricting the allowable values of the dihedral angles phi (φ) and psi (ψ). This restriction reduces the conformational flexibility of the peptide, guiding it to fold into a more defined structure.

Computational methods allow for the systematic exploration of the Ramachandran plot for residues like this compound, identifying low-energy conformational states. These calculations are essential for designing peptides with predictable and stable secondary structures, a key goal in the development of peptide-based therapeutics. nih.gov

| Secondary Structure | Typical Ideal φ Angle | Typical Ideal ψ Angle |

| Right-handed α-helix | -57° | -47° |

| 3/10-helix | -49° | -26° |

| β-sheet (parallel) | -119° | +113° |

| β-sheet (antiparallel) | -139° | +135° |

| Type II' β-turn (i+1) | +60° | +120° |

| Type II' β-turn (i+2) | -80° | 0° |

This interactive table provides typical backbone dihedral angles for common peptide secondary structures. The incorporation of D-amino acids allows access to regions of the Ramachandran plot that are typically forbidden for L-amino acids, enabling the formation of unique structures like the Type II' β-turn.

Molecular Modeling of Peptide-Ligand Interactions

Molecular modeling, particularly molecular docking and molecular dynamics simulations, is instrumental in predicting and analyzing how a peptide ligand interacts with its biological target, such as a protein receptor. nih.gov These techniques can elucidate the binding mode, predict binding affinity, and identify key amino acid residues involved in the interaction.

Detailed Research Findings:

Derivatives of glutamic acid are often used to mimic phosphotyrosine (pTyr) in the design of inhibitors for SH2 (Src Homology 2) domains, which are crucial components of intracellular signaling pathways. d-nb.inforesearchgate.net The Grb2-SH2 domain, for example, is a well-studied target in cancer research that binds to pTyr-containing sequences. d-nb.inforesearchgate.netacs.org

Molecular modeling studies can be used to design and evaluate peptides containing this compound or similar derivatives as potential Grb2-SH2 inhibitors. The process typically involves:

Homology Modeling: If the 3D structure of the target protein is unknown, a model is built based on the known structure of a related protein.

Molecular Docking: The peptide ligand is computationally "docked" into the binding site of the protein. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site and score them based on factors like intermolecular forces (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces). nih.gov

Molecular Dynamics (MD) Simulations: The most promising docked complexes are subjected to MD simulations. These simulations model the movement of atoms over time, providing a more dynamic and realistic view of the protein-ligand complex and helping to refine the binding mode and assess the stability of the interaction. nih.gov

For a peptide containing a D-glutamic acid derivative targeting the Grb2-SH2 domain, modeling studies would predict that the carboxylate side chain of the glutamic acid occupies the same binding pocket as the phosphate (B84403) group of phosphotyrosine. d-nb.info Key interactions would likely involve hydrogen bonds and salt bridges with conserved, positively charged arginine residues within the SH2 domain's binding site. researchgate.net The benzyl group of the OBzl ester could form hydrophobic or stacking interactions with nonpolar residues in the pocket, such as tryptophan or phenylalanine, potentially enhancing binding affinity. scienceopen.com The D-configuration would influence the peptide backbone to adopt a specific turn conformation required for optimal presentation of the side chains to the protein surface. d-nb.info

| Interacting Residue in Peptide (Example) | Interacting Residue in Grb2-SH2 Domain (Example) | Type of Interaction |

| D-Glu Side-chain Carboxylate | Arginine (Arg) | Hydrogen Bond / Salt Bridge |

| D-Glu Benzyl Group | Tryptophan (Trp) | Hydrophobic / π-π Stacking |

| Peptide Backbone Carbonyl | Serine (Ser) | Hydrogen Bond |

| Peptide Backbone Amide | Lysine (Lys) | Hydrogen Bond |

This interactive table illustrates potential key interactions between a peptide containing a D-Glu derivative and the Grb2-SH2 domain, as predicted by molecular modeling. These interactions are critical for the stability and specificity of the binding.

Quantum Chemical Calculations of Reaction Mechanisms in Synthesis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful for investigating the mechanisms of chemical reactions at the electronic level. nih.gov They can be used to determine the structures of transition states, calculate activation energy barriers, and elucidate reaction pathways, providing valuable information for optimizing synthetic procedures. frontiersin.org

Detailed Research Findings:

In the context of this compound, quantum chemical calculations can be applied to several aspects of its synthesis and use in peptide chemistry.

Emerging Research Applications and Future Perspectives

Novel Synthetic Methodologies for Peptide and Organic Synthesis

The classical use of protected amino acids like Boc-D-glu(obzl)-ome is in solid-phase peptide synthesis (SPPS). However, the field of chemical synthesis is continually evolving, seeking greater efficiency, sustainability, and molecular complexity. One area of advancement is the development of greener synthetic approaches. Research into aqueous-phase peptide synthesis aims to reduce the reliance on toxic organic solvents. nih.gov While the hydrophobicity of protecting groups like Boc and benzyl (B1604629) can present solubility challenges in water, new strategies using water-dispersible nanoparticles or micellar catalysis are being explored to overcome these limitations. nih.gov

Another significant advancement is the use of enzymatic processes. Biocatalysis offers high stereocontrol and can eliminate the need for extensive protecting group manipulations, leading to more efficient and environmentally friendly syntheses. nih.gov While not directly replacing the need for building blocks like this compound, enzymatic ligation methods can be used to couple larger, pre-synthesized peptide fragments, one of which could be generated using this protected amino acid.

Furthermore, methodologies like Native Chemical Ligation (NCL) allow for the joining of unprotected peptide segments, expanding the accessible size of synthetic proteins. mdpi.comfrontiersin.org This technique requires a C-terminal thioester on one peptide fragment and an N-terminal cysteine on another. Derivatives of this compound could be used to synthesize one of these initial fragments, which is then deprotected and modified for the NCL reaction.

| Methodology | Key Principle | Role/Relevance of Protected Amino Acids | Key Advantage |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing chain on a solid support. mdpi.com | Fundamental building blocks like this compound are essential. | Well-established, automatable, and effective for moderately sized peptides. |

| Aqueous-Phase Synthesis | Utilizes water as the primary solvent to reduce environmental impact. nih.gov | Requires modifications (e.g., nanoparticles) to solubilize hydrophobic protected amino acids. nih.gov | Environmentally friendly ("Green Chemistry"). |

| Native Chemical Ligation (NCL) | Chemoselective reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond. mdpi.com | Used to create the peptide fragments that are subsequently ligated. | Enables the synthesis of very long peptides and small proteins. frontiersin.org |

| Enzymatic Synthesis | Uses enzymes (e.g., ligases) to form peptide bonds. | Can reduce the need for side-chain protecting groups, but protected fragments may be used as substrates. nih.gov | High stereoselectivity and mild reaction conditions. nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of novel peptides for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. Boc-based SPPS, the primary application for this compound, is highly amenable to automation. frontiersin.org Modern peptide synthesizers automate the repetitive cycles of deprotection, coupling, and washing, enabling the rapid production of custom peptide sequences.

For these automated systems to function efficiently, the chemical building blocks must meet stringent criteria, including high purity, good solubility in standard synthesis solvents, and predictable reactivity. This compound, as a standard protected amino acid derivative, is designed to meet these requirements. Its use in high-throughput platforms allows for the systematic substitution of D-glutamic acid into various positions within a peptide sequence, enabling researchers to probe structure-activity relationships. Recent innovations in automation include capsule-based systems where all necessary reagents for a reaction step are pre-packaged, simplifying the process and enhancing reproducibility for creating large compound libraries. synplechem.com

Exploration in Precursors for Advanced Materials and Supramolecular Assemblies

The unique chemical functionalities of amino acids make them attractive building blocks for materials science. Their inherent chirality, ability to form hydrogen bonds, and diverse side-chain functionalities can be harnessed to create complex, self-assembling systems. Protected derivatives like this compound are being explored as precursors for such materials.

The incorporation of amino acids into polymers can enhance properties like biocompatibility and biodegradability. rsc.org The ester and carbamate (B1207046) linkages within this compound, along with its chiral center, can be used to create novel polyesters or polyamides with specific stereochemistry, influencing the final material's properties. For example, the benzyl group can participate in pi-stacking interactions, which can be a driving force for the self-assembly of molecules into ordered supramolecular structures like nanofibers or hydrogels. After assembly, the protecting groups could potentially be removed to reveal new functionalities (e.g., carboxylic acids) that can alter the material's properties, making it responsive to stimuli like pH.

Challenges and Opportunities in Contemporary Chemical Research Utilizing Protected Amino Acids

Despite their utility, the use of protected amino acids like this compound is not without challenges. These challenges, however, create significant opportunities for innovation in chemical research.

One major challenge is the environmental impact of traditional peptide synthesis, which generates substantial solvent waste. nih.gov This has spurred the "green chemistry" movement, creating an opportunity to develop more sustainable methods, such as synthesis in water or the use of recyclable reagents and catalysts. nih.gov

Another challenge is the potential for side reactions, particularly racemization (loss of stereochemical purity) during the activation and coupling steps. nih.govmdpi.com While using pre-formed building blocks with defined stereochemistry like this compound minimizes this risk, the development of new coupling reagents and reaction conditions that further suppress racemization remains an active area of research.

The high cost of non-canonical or specially protected amino acids can also be a barrier. nih.gov While D-glutamic acid derivatives are relatively common, more complex building blocks can be expensive to manufacture. This presents an opportunity for chemists to develop more efficient and cost-effective synthetic routes to these valuable compounds.

Finally, the synthesis of particularly "difficult sequences," such as highly hydrophobic peptides, can lead to aggregation and poor yields during SPPS. frontiersin.org This challenge drives the development of novel protecting group strategies, specialized linkers, and alternative synthetic methodologies to improve the synthesis of these challenging molecules. frontiersin.org

| Challenge | Description | Research Opportunity |

|---|---|---|

| Environmental Impact | Traditional SPPS uses large volumes of organic solvents, leading to significant chemical waste. nih.gov | Development of "Green Chemistry" protocols, including aqueous-phase synthesis and recyclable reagents. nih.gov |

| Racemization | The stereocenter of the amino acid can epimerize under certain activation conditions, reducing product purity. mdpi.com | Design of new, milder coupling reagents and optimization of reaction conditions to preserve stereochemical integrity. |

| Cost of Building Blocks | The synthesis of non-canonical or elaborately protected amino acids can be complex and expensive. nih.gov | Innovation in synthetic routes to produce these valuable reagents more efficiently and economically. |

| "Difficult" Sequences | Highly hydrophobic or aggregation-prone peptide sequences can result in incomplete reactions and low yields. frontiersin.org | Creation of new backbone-protecting groups, solubilizing linkers, and alternative synthesis strategies (e.g., fragment ligation). frontiersin.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-D-Glu(OBzl)-OMe, and how should intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential protection of glutamic acid’s amino, α-carboxyl, and side-chain carboxyl groups. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., NaHCO₃), followed by benzylation of the side chain using benzyl bromide and a base like DIPEA. The α-carboxyl is protected as a methyl ester via esterification with methanol and HCl. Characterization requires HPLC (for purity assessment), ¹H/¹³C NMR (to confirm protecting group integration and stereochemistry), and mass spectrometry (for molecular ion verification) . For reproducibility, document solvent systems, reaction temperatures, and purification methods (e.g., column chromatography gradients) as per guidelines for experimental rigor .

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Enantiomeric purity is critical for peptide applications. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase to resolve D/L isomers. Compare retention times with commercially available L-isomer standards. Alternatively, optical rotation measurements ([α]D²⁵) should align with literature values for the D-configuration (e.g., +9.5° in CHCl₃). Regularly calibrate instruments and validate results with triplicate runs .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Methodological Answer : Store desiccated at 2–8°C in amber vials under inert gas (argon or nitrogen) to minimize hydrolysis of the benzyl ester. Monitor stability via TLC (silica gel, ethyl acetate/hexane) every 3 months; degradation manifests as spots corresponding to free glutamic acid. For long-term storage (>1 year), lyophilize the compound and keep at -20°C .

Advanced Research Questions

Q. How can conflicting NMR data on this compound’s deprotection intermediates be resolved?

- Methodological Answer : Contradictions often arise from incomplete deprotection or side reactions (e.g., racemization). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and distinguish between residual protecting groups and byproducts. For example, HSQC can resolve overlapping signals from benzyl ester protons (δ 5.1–5.3 ppm) and Boc tert-butyl protons (δ 1.4 ppm). Cross-validate with FT-IR to detect carbonyl stretches (e.g., 1720 cm⁻¹ for esters vs. 1680 cm⁻¹ for free acids) .

Q. What strategies improve coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Optimize activation reagents (e.g., HOBt/DIC vs. OxymaPure/Cl-HOBt) to minimize racemization. Pre-activate the amino acid in DMF for 5 minutes before coupling. Monitor coupling completion via Kaiser test (ninhydrin) or Fmoc deprotection kinetics (UV absorbance at 301 nm). For sterically challenging sequences, use microwave-assisted SPPS (50°C, 10 W) to enhance reaction rates .

Q. How can computational modeling predict this compound’s stability under acidic/basic conditions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways. Calculate activation energies for Boc cleavage (acidic) vs. benzyl ester hydrolysis (basic). Solvent effects can be simulated using the SMD continuum model. Validate predictions with LC-MS -based kinetic studies (e.g., half-life of Boc group in 4 M HCl/dioxane) .

Q. What analytical approaches distinguish this compound from its diastereomers in complex peptide intermediates?

- Methodological Answer : Employ ion-mobility mass spectrometry (IMS) to separate diastereomers based on collision cross-section differences. Pair with Marfey’s reagent derivatization followed by LC-MS/MS to confirm stereochemistry. For crystallizable intermediates, X-ray crystallography provides unambiguous structural confirmation .

Q. How does this compound’s orthogonal protection strategy enable synthesis of peptides with multiple post-translational modifications?

- Methodological Answer : The Boc group is acid-labile (removed with TFA), while the benzyl ester is base-sensitive (cleaved with NaOH/MeOH). This orthogonality allows sequential deprotection in multi-step syntheses. For example, after Boc removal, the side-chain benzyl ester can persist during subsequent couplings, enabling site-specific modifications (e.g., phosphorylation at Glu residues) .

Data Presentation Guidelines

- Tables : Include a synthesis optimization table comparing yields, coupling reagents, and reaction times. Use HPLC purity data (% area) and NMR shift assignments (δ in ppm) .

- Figures : Deprotection pathways (e.g., acidolysis of Boc) should use clear reaction schemes, avoiding excessive structures per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.